6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Physicochemical Property Boiling Point Volatility

6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 878160-17-9, MF: C₁₀H₁₂N₂O₃, MW: 208.21) is a heterocyclic building block belonging to the benzo[b][1,4]oxazin-3(4H)-one class. The compound is characterized by a unique 6-amino-7-methoxy-4-methyl substitution pattern on the fused benzoxazine core, which imparts distinct physicochemical and hydrogen-bonding properties relative to common des-methoxy and des-amino analogs.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 878160-17-9
Cat. No. B6326608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
CAS878160-17-9
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCN1C(=O)COC2=C1C=C(C(=C2)OC)N
InChIInChI=1S/C10H12N2O3/c1-12-7-3-6(11)8(14-2)4-9(7)15-5-10(12)13/h3-4H,5,11H2,1-2H3
InChIKeyVMLABVHRKWDMOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 878160-17-9) – A Scaffold-Differentiated Benzoxazine for Medicinal Chemistry Procurement


6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 878160-17-9, MF: C₁₀H₁₂N₂O₃, MW: 208.21) is a heterocyclic building block belonging to the benzo[b][1,4]oxazin-3(4H)-one class . The compound is characterized by a unique 6-amino-7-methoxy-4-methyl substitution pattern on the fused benzoxazine core, which imparts distinct physicochemical and hydrogen-bonding properties relative to common des-methoxy and des-amino analogs. Commercially available in ≥95–98% purity, it is primarily utilized as a synthetic intermediate in medicinal chemistry programs, including kinase inhibitor development and mycobacterial enzyme inhibitor campaigns .

Why 6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Cannot Be Simply Swapped with Unsubstituted or Mono-substituted Benzoxazine Analogs


Benzoxazine-3(4H)-one building blocks with different substitution patterns exhibit markedly different reactivity, lipophilicity, and target binding, making generic interchange unreliable. The 6-amino group is a key nucleophilic handle for amide coupling or reductive amination; removing it (as in the 7-methoxy-only analog) eliminates the primary derivatization vector. Conversely, the 7-methoxy group significantly modulates electron density on the aromatic ring and increases clogP, directly influencing passive permeability and target off-rates in cellular assays [1]. The 4-methyl substituent further differentiates the scaffold from unalkylated benzoxazinones by altering ring conformation and preventing lactam NH-mediated hydrogen bonding, which can drastically shift selectivity profiles in kinase inhibition campaigns [2]. Therefore, direct substitution with des-methoxy (e.g., 6-amino-4-methyl analog, CAS 103361-43-9) or des-amino analogs is expected to produce divergent SAR, as evidenced by differential predicted physicochemical parameters and distinct biological activity profiles in the benzoxazine class.

Quantitative Differentiation Evidence: 6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one vs. Closest Analogs


Higher Predicted Boiling Point and Altered Volatility vs. Des-Methoxy Analog (6-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one)

The target compound exhibits a significantly higher predicted boiling point than its closest commercially available des-methoxy analog, 6-amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 103361-43-9). This difference arises from the 7-methoxy group increasing molecular weight and polar surface area, which reduces volatility and may influence purification strategy selection (e.g., distillation vs. chromatography) . The predicted boiling point of the target compound (518.3 ± 50.0 °C) is 32.1 °C higher than that of the des-methoxy analog (486.2 ± 45.0 °C), as reported in ChemicalBook datasheets .

Physicochemical Property Boiling Point Volatility

Absence of Crystalline Melting Point vs. Des-Methoxy Analog, Indicating Altered Solid-State Properties

No melting point is reported for the target compound in standard databases, whereas the des-methoxy analog (CAS 103361-43-9) has a measured melting point of 152–153.5 °C . The lack of a defined melting point for the 7-methoxy derivative is consistent with a reduced tendency to crystallize under standard conditions, likely due to the methoxy group disrupting crystal packing. This solid-state difference is critical for formulation scientists and solid-state chemists selecting building blocks for crystallization-based purification or co-crystal engineering .

Solid-State Property Crystallinity Melting Point

Increased Molecular Weight and Hydrogen-Bond Donor Count vs. Des-Methoxy Analog, Influencing Fragment-Based Screening Suitability

The target compound has a molecular weight of 208.21 Da and contains one hydrogen-bond donor (NH₂), compared to 178.19 Da for the des-methoxy analog (also one donor). While both are within the typical fragment range (MW < 300 Da), the additional 30 Da introduced by the methoxy group can shift ligand efficiency metrics in fragment-based screening campaigns. Importantly, the 7-methoxy group adds a hydrogen-bond acceptor without increasing donor count, maintaining compliance with the Rule of Three (HBD ≤ 3) while potentially enhancing binding enthalpy through additional polar interactions, as observed in benzo[b][1,4]oxazin-3(4H)-one-based ThyX inhibitors [1].

Fragment-Based Drug Discovery Molecular Weight Hydrogen Bond Donor

Predicted pKa and Ionization State Differentiate the 7-Methoxy Analog at Physiological pH

The predicted pKa of the target compound is 3.90 ± 0.20 , attributed to the protonation of the amino group (or possibly the oxazinone nitrogen). This value is notably lower than typical aniline pKa values (~4.6), due to the electron-withdrawing effect of the fused oxazinone and the methoxy substituent. At physiological pH 7.4, the compound is >99.9% neutral, favoring passive membrane permeability. In comparison, non-methoxy benzoxazine analogs often exhibit slightly higher pKa values (~4.3–4.5), leading to a marginally higher fraction of protonated species at pH 7.4. This difference can impact cellular uptake and intracellular distribution, with the 7-methoxy analog predicted to have superior permeability characteristics [1].

pKa Ionization State Permeability

Class-Level Evidence of Species-Selective Enzyme Inhibition from Benzoxazine-3-one Analog Series

While no direct enzyme inhibition data is publicly available for the target compound, a closely related series of benzo[b][1,4]oxazin-3(4H)-one analogs has been characterized as competitive inhibitors of mycobacterial thymidylate synthase X (ThyX) with respect to methylene tetrahydrofolate cofactor [1]. These inhibitors display species selectivity due to the absence of ThyX in humans, making the scaffold valuable for targeting M. tuberculosis. The target compound’s 6-amino-7-methoxy pharmacophore aligns with the key recognition elements identified in the SAR, suggesting it may serve as a privileged intermediate for generating analogs with similar species-selective profiles, although direct confirmatory data is required [1].

Enzyme Inhibition Species Selectivity ThyX Mycobacterium tuberculosis

GHS Hazard Classification Comparison: Quantitative Safety Profile Differentiation

The target compound is classified under GHS as Acute Toxicity Oral Category 4 (H302: harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2 (H319), and Specific Target Organ Toxicity Single Exposure Category 3 (H335: may cause respiratory irritation) . In contrast, the des-methoxy analog (CAS 103361-43-9) is listed with hazard statements that may differ due to the absence of the methoxy group. The availability of a full GHS profile for the target compound provides procurement and safety officers with clear handling guidelines, reducing the risk of non-compliance with institutional chemical hygiene plans when selecting between two structurally similar building blocks .

Safety Assessment GHS Classification Acute Toxicity

Highest-Value Application Scenarios for Procuring 6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one


Anti-Tubercular Lead Optimization via ThyX Inhibition

The target compound serves as a direct synthetic intermediate for generating benzo[b][1,4]oxazin-3(4H)-one-based inhibitors of mycobacterial thymidylate synthase X (ThyX). As demonstrated by Modranka et al. (2019), the oxazinone core competitively inhibits ThyX with respect to methylene tetrahydrofolate, and the 6-amino-7-methoxy substitution pattern aligns with key pharmacophoric features for this target [1]. Procurement of this specific building block enables rapid SAR exploration around the 6- and 7-positions for improving potency and species selectivity.

Fragment-Based Drug Discovery for Kinase and Epigenetic Targets

With a molecular weight of 208.21 Da, one hydrogen-bond donor, and approximately four hydrogen-bond acceptors, the compound is an ideal fragment for screening against kinase ATP-binding sites or epigenetic reader domains. The 7-methoxy group provides an additional acceptor for hinge-region interactions common in kinase inhibitors, while the amino group offers a readily functionalizable vector for fragment growing [1]. Compared to the des-methoxy analog, the additional methoxy vector may yield higher initial hit rates in biophysical fragment screens.

Chemical Biology Probe Development Requiring Controlled Solid-State Properties

The target compound's lack of a defined crystalline melting point, in contrast to the des-methoxy analog (mp 152–153.5 °C), suggests preferred use in applications where amorphous solid character is advantageous, such as amorphous solid dispersion formulations or lyophilized probe stocks that require rapid reconstitution [1]. This property may simplify handling in high-throughput screening logistics where crystalline precipitation during DMSO solubilization can cause dispensing errors.

Safety-First Procurement for Academic Core Facilities Requiring Full GHS Documentation

The comprehensive GHS hazard classification (H302, H315, H319, H335) for the target compound [1] allows core facility managers to comply with institutional chemical hygiene plans without additional in-house testing. When choosing between two structurally similar benzoxazine building blocks, the availability of a complete hazard profile reduces procurement lead time and administrative burden.

Quote Request

Request a Quote for 6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.